molecular formula C26H18FN3O3S B11439299 (2E)-2-[4-(benzyloxy)benzylidene]-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-[4-(benzyloxy)benzylidene]-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11439299
M. Wt: 471.5 g/mol
InChI Key: QDUXVKMIHPTRJC-HZHRSRAPSA-N
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Description

The compound (2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a synthetic organic molecule that belongs to the class of thiazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves a multi-step process:

    Formation of the Thiazolotriazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolotriazine core.

    Introduction of Substituents: The benzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.

    Final Condensation: The final step involves the condensation of the intermediate with 4-(benzyloxy)benzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolotriazine core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Products include benzylic alcohols and carboxylic acids.

    Reduction: Products include alcohols and amines.

    Substitution: Products vary depending on the substituents introduced, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Antimicrobial Activity: Exhibits activity against various microbial strains.

Medicine

    Drug Development: Potential lead compound for the development of new therapeutic agents.

    Cancer Research: Investigated for its potential anti-cancer properties.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing:

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the biological target:

    Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: Interacts with specific receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolotriazine Derivatives: Compounds with similar core structures but different substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

    Structural Features: The combination of the thiazolotriazine core with benzyl and fluorophenyl substituents is unique.

    Biological Activity: Exhibits a distinct profile of biological activities compared to other similar compounds.

This detailed article provides a comprehensive overview of (2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H18FN3O3S

Molecular Weight

471.5 g/mol

IUPAC Name

(2E)-6-[(4-fluorophenyl)methyl]-2-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C26H18FN3O3S/c27-20-10-6-17(7-11-20)14-22-24(31)28-26-30(29-22)25(32)23(34-26)15-18-8-12-21(13-9-18)33-16-19-4-2-1-3-5-19/h1-13,15H,14,16H2/b23-15+

InChI Key

QDUXVKMIHPTRJC-HZHRSRAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)F)S3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)F)S3

Origin of Product

United States

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